![molecular formula C8H12N4O B1384317 2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1428139-88-1](/img/structure/B1384317.png)
2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Descripción
Chemical Classification and Nomenclature
This compound belongs to the broader class of nitrogen-containing heterocyclic compounds known as pyridopyrimidines, which are characterized by the fusion of pyridine and pyrimidine ring systems. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition through specific positional designations. The pyrido[3,4-d]pyrimidine core structure represents a bicyclic system where the pyridine ring is fused to positions 3 and 4 of the pyrimidine ring, creating a rigid planar framework that serves as the foundation for various substitutional modifications.
The nomenclature specifically indicates the presence of an amino group at position 2 of the pyrimidine ring, a methyl substituent at position 7 of the fused system, and partial saturation of the pyrido portion through hydrogenation at positions 5, 6, 7, and 8, resulting in the tetrahydro designation. The carbonyl functionality at position 4 with the associated 3H designation indicates the presence of a lactam structure, which significantly influences the compound's chemical reactivity and biological properties. This systematic naming convention allows for precise identification and differentiation from other closely related pyrido[3,4-d]pyrimidine derivatives that may differ only in substitution patterns or saturation levels.
Alternative nomenclature systems have been employed in the literature to describe this compound, including synonymous designations such as 2-amino-7-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one and pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl-, reflecting the flexibility inherent in chemical naming conventions while maintaining structural accuracy. The compound's classification within the broader pyridopyrimidine family positions it alongside other therapeutically relevant structures that have demonstrated significant biological activities across multiple disease areas.
Structural Features and Molecular Architecture
The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical and biological properties. The compound possesses a rigid bicyclic framework consisting of a partially saturated pyridine ring fused to a pyrimidine ring, creating a constrained molecular geometry that influences both conformational flexibility and potential binding interactions with biological targets. The tetrahydro designation indicates that four positions within the pyrido portion of the molecule have undergone saturation, specifically at carbons 5, 6, 7, and 8, which transforms the aromatic pyridine character into a more flexible aliphatic ring system.
The presence of the amino group at position 2 introduces significant hydrogen bonding capabilities to the molecular structure, creating opportunities for both intramolecular and intermolecular interactions that can influence solubility, stability, and biological activity. This amino functionality serves as both a hydrogen bond donor and acceptor, contributing to the compound's potential for protein binding and cellular uptake mechanisms. The methyl substituent at position 7 adds lipophilic character to the molecule while also introducing steric considerations that may affect the compound's three-dimensional conformation and binding selectivity.
The lactam carbonyl group at position 4 represents a critical structural element that contributes to the molecule's electronic properties and reactivity profile. This functionality creates a region of electron density that can participate in hydrogen bonding interactions and may serve as a recognition element for biological targets. The planar nature of the lactam group contrasts with the more flexible tetrahydro portion of the molecule, creating a structural duality that combines rigid and flexible elements within a single molecular framework.
Historical Context in Heterocyclic Chemistry
The development of pyrido[3,4-d]pyrimidine chemistry represents a significant advancement within the broader field of heterocyclic compound research, with historical roots extending back to early investigations of fused nitrogen-containing ring systems. The pyrido[3,4-d]pyrimidine scaffold has emerged as one of the most important heterocyclic frameworks in medicinal chemistry, with remarkable synthetic and biological applications that have captured the attention of researchers worldwide. The evolution of synthetic methodologies for accessing these complex bicyclic systems has progressed from early thermal cyclocondensation approaches to more sophisticated palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution strategies.
Historical synthetic approaches to pyrido[3,4-d]pyrimidine derivatives have typically employed thermal cyclocondensation reactions between appropriately functionalized pyridine precursors and formamidine derivatives, as demonstrated in the synthesis of related compounds where ethyl 3-amino-2-chloroisonicotinate undergoes cyclocondensation with chloroformamidine hydrochloride. These foundational methodologies established the framework for subsequent refinements that have enabled the preparation of increasingly complex substituted derivatives, including those bearing tetrahydro modifications and multiple functional group substitutions.
The recognition of pyrido[3,4-d]pyrimidine derivatives as potential therapeutic agents has driven continued innovation in synthetic methodology and structural diversification efforts. Research conducted through institutions such as the National Cancer Institute has identified multiple pyrido[3,4-d]pyrimidine derivatives as exhibiting highly selective activities against breast cancer and renal cancer cell lines, validating the therapeutic potential of this heterocyclic framework. This biological validation has encouraged the development of structure-activity relationship studies that have guided the rational design of new derivatives with improved potency and selectivity profiles.
The historical progression of pyrido[3,4-d]pyrimidine research has been characterized by an iterative cycle of synthetic innovation, biological evaluation, and structural optimization that continues to drive contemporary investigations. Modern approaches to pyrido[3,4-d]pyrimidine synthesis have incorporated advanced palladium-mediated coupling reactions and sophisticated protecting group strategies that enable the selective introduction of substituents at specific positions within the bicyclic framework. These methodological advances have facilitated the preparation of increasingly complex derivatives that can be systematically evaluated for their biological properties.
Position in the Pyrido[3,4-d]pyrimidine Family of Compounds
This compound occupies a distinctive position within the broader pyrido[3,4-d]pyrimidine family of compounds, representing a specific combination of structural features that distinguishes it from other family members. The pyrido[3,4-d]pyrimidine family encompasses a diverse array of compounds that share the common bicyclic core but differ in their substitution patterns, saturation levels, and functional group compositions. This structural diversity has enabled the identification of compounds with varied biological activities and therapeutic potentials, ranging from anticancer agents to enzyme inhibitors and receptor antagonists.
The tetrahydro modification present in this compound represents a significant structural departure from fully aromatic pyrido[3,4-d]pyrimidine derivatives, introducing conformational flexibility and altered electronic properties that can profoundly influence biological activity. Comparative studies within the pyrido[3,4-d]pyrimidine family have demonstrated that the degree of saturation within the pyrido portion of the molecule can significantly impact both potency and selectivity against various biological targets. The partial saturation creates a molecular framework that combines the recognition elements of the aromatic pyrimidine ring with the conformational adaptability of the saturated cyclohexyl-like ring.
The specific substitution pattern exhibited by this compound, featuring the 2-amino and 7-methyl substituents, positions it within a subset of pyrido[3,4-d]pyrimidine derivatives that have demonstrated particular relevance in anticancer research. Structure-activity relationship studies have indicated that amino substitution at position 2 is frequently associated with enhanced biological activity, while methyl substitution at position 7 can modulate both potency and selectivity. The combination of these substitutions with the tetrahydro modification creates a unique molecular profile that distinguishes this compound from other family members.
Compound Type | Core Structure | Key Distinguishing Features | Biological Relevance |
---|---|---|---|
This compound | Tetrahydro pyrido[3,4-d]pyrimidine | 2-Amino, 7-methyl, lactam at position 4 | Potential anticancer activity |
Pyrido[3,4-d]pyrimidine (parent) | Fully aromatic pyrido[3,4-d]pyrimidine | No substitutions, aromatic character | Basic scaffold for derivatization |
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one | Tetrahydro pyrido[3,4-d]pyrimidine | Lactam at position 4, no amino or methyl groups | Enzyme inhibition studies |
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones | Aromatic pyrido[3,4-d]pyrimidine | Various substituents at position 8 | Histone demethylase inhibitors |
The evolutionary development of pyrido[3,4-d]pyrimidine derivatives has been guided by systematic structure-activity relationship studies that have identified key structural elements responsible for specific biological activities. The incorporation of tetrahydro modifications, as exemplified by this compound, represents one approach to modulating the physicochemical properties of the parent pyrido[3,4-d]pyrimidine scaffold while maintaining or enhancing biological activity. This strategic modification approach has enabled the development of compounds with improved solubility, stability, and bioavailability characteristics compared to their fully aromatic counterparts.
Propiedades
IUPAC Name |
2-amino-7-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-3-2-5-6(4-12)10-8(9)11-7(5)13/h2-4H2,1H3,(H3,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCOJWCCBREIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153833 | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-88-1 | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
The primary targets of 2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one are the Axl and Mer receptor tyrosine kinases , which are members of the TAM (Tyro3-Axl-Mer) family. These receptors play crucial roles in various cellular processes, including cell survival, proliferation, and differentiation.
Mode of Action
This compound selectively inhibits the Axl receptor tyrosine kinase. By binding to the Axl receptor, it prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways that are triggered upon receptor activation.
Biochemical Pathways
The inhibition of the Axl receptor by this compound affects several biochemical pathways. The most notable effect is the reduction of phospho-RSK levels, which are involved in cell growth and survival. By inhibiting these pathways, the compound can effectively control the proliferation of cells.
Pharmacokinetics
The pharmacokinetic properties of this compound are promising. It has been found to have good drug-likeness and a favorable pharmacokinetic profile in mice. The compound has shown low membrane permeability, which could potentially affect its bioavailability.
Result of Action
The result of the action of this compound is the effective and selective inhibition of the Axl receptor tyrosine kinase. This leads to a decrease in cell proliferation, making it a potential therapeutic agent for conditions characterized by uncontrolled cell growth.
Actividad Biológica
2-Amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS Number: 1428139-88-1) is a heterocyclic compound exhibiting significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₁₂N₄O
- Molecular Weight : 180.21 g/mol
- Structure : The compound features a pyrido[3,4-d]pyrimidine core structure which contributes to its biological activities.
Antimicrobial Properties
Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit antimicrobial activity. Specifically, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated an inhibition concentration (IC50) of 0.5 μg/mL against Staphylococcus aureus, suggesting potential utility in developing new antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer potential. A study highlighted that derivatives with modifications at the 7-position showed enhanced cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The most potent derivative exhibited an IC50 value of 12 μM against MCF-7 cells, indicating promising anticancer activity .
Enzyme Inhibition
This compound has been shown to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition could lead to its application in treating diseases like cancer and bacterial infections by disrupting nucleotide synthesis .
Neuroprotective Effects
Recent studies have suggested that compounds with similar structures may possess neuroprotective properties. For example, some derivatives have been found to reduce oxidative stress in neuronal cells and improve cell viability under neurotoxic conditions. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity
In a controlled experiment involving various derivatives of the compound on human cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
2-Amino-7-methyl derivative | MCF-7 | 12 | Induces apoptosis via caspase activation |
Unmodified base compound | MCF-7 | 25 | Moderate cytotoxicity |
The modified derivative showed significantly improved efficacy compared to the unmodified base compound.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 μg/mL |
Escherichia coli | 1.0 μg/mL |
These results indicate that the compound has substantial antimicrobial potential.
Research Findings
Recent literature reviews have summarized the synthesis and biological activities of pyrido[3,4-d]pyrimidine derivatives:
- Synthesis Techniques : Various synthetic pathways have been developed to obtain these compounds efficiently.
- Biological Screening : A range of biological assays have confirmed their activity against multiple targets including enzymes and receptors involved in disease processes.
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the pyrido[3,4-d]pyrimidine scaffold significantly influence their biological activity and selectivity.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been evaluated for its antibacterial and antimycobacterial properties . A study synthesized several derivatives of 5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one and tested them against various bacterial strains:
- Gram-positive bacteria : Bacillus subtilis, Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
- Mycobacterium tuberculosis (MTB): both H37Rv and an isoniazid-resistant strain.
The results indicated that some compounds exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 10 µM to 24 µM. Notably, compound 7k showed promising antimycobacterial activity with an MIC of 11 µM against MTB H37Rv .
Anticancer Potential
The pyrido[2,3-d]pyrimidine scaffold has been recognized for its anticancer properties . Research indicates that derivatives of this compound can act as inhibitors for various cancer-related targets:
- Kinase Inhibition : Compounds have shown activity against tyrosine kinases and other signaling pathways involved in cancer proliferation.
- Mechanism of Action : The structure-activity relationship (SAR) studies reveal that modifications on the pyrido[2,3-d]pyrimidine core can enhance selectivity and potency against specific cancer targets such as phosphatidylinositol-3 kinase and mammalian target of rapamycin .
Central Nervous System Effects
Emerging studies suggest that derivatives of 2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one may also possess CNS depressive and anticonvulsant activities . The pharmacological profile indicates potential applications in treating neurological disorders .
Synthesis and Structure Optimization
The synthesis of this compound involves several steps utilizing various reagents and conditions to achieve the desired derivatives. The optimization of these synthesis routes is crucial for enhancing the yield and purity of the compounds for further testing .
The following table summarizes key findings regarding the antimicrobial activity of selected derivatives:
Compound | Bacterial Strain | MIC (µM) | Activity Type |
---|---|---|---|
6k | E. coli | 10 - 24 | Antibacterial |
7d | MTB | 22 | Antimycobacterial |
7k | MTB | 11 | Antimycobacterial |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Variations and Their Implications
Key Observations :
- Substituent Effects : The 7-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 7-benzyl), favoring interactions with compact binding pockets .
- Heterocycle Variations: Replacement of the pyridine ring with a thieno ring (as in thieno[2,3-d]pyrimidinones) introduces sulfur, enhancing π-π stacking and hydrogen-bonding capabilities .
Key Findings :
- Microwave Synthesis : Significantly reduces reaction time (e.g., 9 minutes vs. 6 hours for conventional methods) while maintaining yields .
- Palladium-Catalyzed Coupling : Effective for introducing diverse substituents (e.g., thiazol-4-yl) at position 8, though yields are moderate due to solubility challenges .
Physicochemical and Commercial Considerations
- Solubility: The target compound’s amino group improves aqueous solubility (~10 mM in DMSO) compared to nonpolar analogs like 7-benzyl derivatives .
Métodos De Preparación
Microwave-Assisted One-Pot Synthesis
Overview:
This method, developed by researchers at Xuzhou Normal University, employs microwave irradiation to facilitate a one-pot condensation reaction without the need for catalysts, significantly reducing reaction time and increasing yields.
- Reactants: 2,6-diaminopyrimidin-4-one, aldehyde (either aromatic or aliphatic), and acyclic 1,3-dicarbonyl compounds.
- Solvent: Glycol.
- Conditions: Microwave irradiation at 300 W for approximately 4–7 minutes, reaching an internal temperature of about 198°C.
- Post-reaction: Cooling, pouring into water, filtration, and washing with ethanol.
Reaction Scheme:
The process involves condensation of the amine groups with aldehyde and 1,3-dicarbonyl compounds, forming the tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one core.
Parameter | Value | Notes |
---|---|---|
Reactants | 2 mmol each | 2,6-diaminopyrimidin-4-one, aldehyde, 1,3-dicarbonyl |
Solvent | 1 mL glycol | Environmentally friendly |
Microwave Power | 300 W | Consistent irradiation |
Reaction Time | 4–7 minutes | Rapid synthesis |
Yield | 89–95% | High efficiency |
Temperature | ~198°C | Achieved via microwave |
Research Findings:
This method is notable for its simplicity, time efficiency, high yield, and environmental friendliness. It can accommodate various aldehyde types, including aromatic and aliphatic, expanding its versatility.
Conventional Condensation Approaches
Overview:
Traditional synthesis involves refluxing the reactants in suitable solvents with or without catalysts. Although less rapid than microwave methods, these approaches are well-documented and reliable.
- Reactants: 2,6-diaminopyrimidin-4-one with aldehyde and 1,3-dicarbonyl compounds.
- Solvent: Ethanol, acetic acid, or other polar solvents.
- Catalyst: Sometimes acid catalysts like acetic acid or p-toluenesulfonic acid are used.
- Conditions: Reflux for several hours (typically 4–12 hours).
- Workup: Cooling, filtration, and purification by recrystallization.
Parameter | Typical Values | Notes |
---|---|---|
Reaction Time | 4–12 hours | Longer than microwave method |
Catalyst | Acidic catalysts | Enhances yield and rate |
Yield | 70–85% | Slightly lower than microwave method |
Solvent | Ethanol, acetic acid | Commonly used |
Research Findings:
While effective, these methods are less environmentally friendly and more time-consuming. They are suitable when microwave equipment is unavailable.
Alternative Synthetic Routes
a. Multi-Step Synthesis:
Some protocols involve initial synthesis of intermediates like substituted pyrimidines, followed by cyclization to form the tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one core. These routes often require multiple purification steps and longer reaction times.
b. Catalyzed Condensation:
Use of catalysts such as Lewis acids or metal salts can improve reaction rates and yields but may introduce environmental concerns and complicate purification.
Summary of Preparation Methods
Method | Advantages | Disadvantages | Typical Yield | Reaction Time |
---|---|---|---|---|
Microwave-assisted one-pot synthesis | Fast, high yield, eco-friendly | Requires microwave equipment | 89–95% | 4–7 min |
Conventional reflux | Widely accessible, reliable | Longer reaction time, less eco-friendly | 70–85% | 4–12 hours |
Multi-step synthesis | Allows for specific modifications | Complex, time-consuming | Variable | Several hours/days |
Catalyzed condensation | Potentially higher yields | Environmental concerns, catalyst removal | 75–90% | 2–6 hours |
Research Findings and Data Analysis
Recent studies underscore the efficiency of microwave-assisted synthesis, highlighting its advantages in terms of reaction speed, environmental impact, and high product yields. The method's versatility in accommodating different aldehyde substrates makes it particularly valuable for synthesizing diverse derivatives of the compound.
Key research insights include:
- The absence of catalysts in microwave synthesis reduces impurities and simplifies purification.
- The high temperature achieved via microwave irradiation accelerates the condensation process.
- The method is scalable and adaptable to various aldehyde and 1,3-dicarbonyl compounds, broadening its applicability.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one and its analogs?
Cyclocondensation reactions are widely used. For example, thiophene carboxamide derivatives can undergo cyclocondensation in alkaline media (e.g., NaOH) to yield pyrimidin-4(3H)-one scaffolds. Modifications at the 2-position (e.g., methyl groups) are achieved by using nitrile precursors, as demonstrated in the synthesis of 2-methyl-thieno[2,3-d]pyrimidin-4(3H)-one with 72% yield . Characterization typically involves NMR, IR spectroscopy, and chiral column chromatography for enantiomer separation .
Q. How can researchers validate the structural integrity of synthesized derivatives?
Key steps include:
- NMR spectroscopy : Assign peaks for aromatic protons, methyl groups, and amine protons.
- Mass spectrometry : Confirm molecular weight using databases like the EPA/NIH Mass Spectral Data Base (e.g., entry for pyrido[3,4-d]pyrimidin-4(3H)-one derivatives with MW 147–368 g/mol) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as seen in studies of thienopyrimidine analogs .
Advanced Research Questions
Q. What strategies optimize the biological activity of this scaffold in targeting enzymes like KDM4 or mPGES-1?
- Structure-based design : Introduce substituents at the 8-position (e.g., pyrazol-3-yl groups) to enhance binding to Fe(II) in JmjC-domain enzymes like KDM4. Derivatives such as 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones show improved potency as histone demethylase inhibitors .
- SAR studies : Replace the thiophene moiety with benzothiophene to modulate anti-inflammatory activity via mPGES-1 inhibition, as demonstrated in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives .
Q. How do researchers address contradictions in biological activity data across analogs?
- Comparative docking studies : Use molecular modeling to compare binding modes. For example, KDM4 inhibitors require coordination with Fe(II), while mPGES-1 inhibitors interact with hydrophobic pockets .
- Cell-based assays : Validate target engagement using assays like cellular thermal shift assays (CETSA) to confirm intracellular target binding .
Q. What experimental designs are critical for evaluating anti-inflammatory potential?
- In vitro enzyme assays : Measure IC₅₀ values against mPGES-1 using recombinant enzyme systems.
- In vivo models : Test analogs in rodent models of inflammation (e.g., carrageenan-induced paw edema) while monitoring COX-2 selectivity to avoid cardiovascular side effects .
Methodological Challenges
Q. How can researchers improve enantiomeric purity during synthesis?
Q. What are the limitations of current SAR studies for this compound class?
- Solubility issues : Hydrophobic substituents (e.g., trichloromethyl groups) may reduce bioavailability.
- Off-target effects : Methyl and benzyl groups at the 7-position can interact with unrelated kinases, requiring counter-screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.